molecular formula C21H22N4O2 B1514692 MELK-T1

MELK-T1

Cat. No.: B1514692
M. Wt: 362.4 g/mol
InChI Key: GMZCYCKIXQZORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maternal Embryonic Leucine Zipper Kinase Inhibitor (MELK-TI) is a synthetic organic compound designed to inhibit the activity of maternal embryonic leucine zipper kinase (MELK). MELK is a serine/threonine protein kinase that is overexpressed in various cancer cells and plays a crucial role in cell cycle regulation, apoptosis, and stem cell renewal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MELK-TI involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of MELK-TI is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of MELK-TI follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

MELK-TI undergoes several types of chemical reactions, including:

    Oxidation: MELK-TI can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert MELK-TI into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the MELK-TI molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of MELK-TI, each with distinct chemical and biological properties .

Scientific Research Applications

MELK-TI has a wide range of scientific research applications, including:

Mechanism of Action

MELK-TI exerts its effects by inhibiting the kinase activity of MELK. This inhibition disrupts several cellular processes, including:

Comparison with Similar Compounds

MELK-TI is unique among MELK inhibitors due to its specific chemical structure and high potency. Similar compounds include:

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide

InChI

InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26)

InChI Key

GMZCYCKIXQZORP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3

Synonyms

MELK-T1

Origin of Product

United States

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